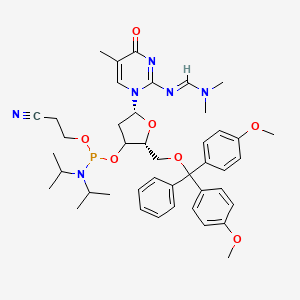

isoG Nucleoside-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C43H55N6O7P |

|---|---|

Poids moléculaire |

798.9 g/mol |

Nom IUPAC |

N'-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C43H55N6O7P/c1-30(2)49(31(3)4)57(54-25-13-24-44)56-38-26-40(48-27-32(5)41(50)46-42(48)45-29-47(6)7)55-39(38)28-53-43(33-14-11-10-12-15-33,34-16-20-36(51-8)21-17-34)35-18-22-37(52-9)23-19-35/h10-12,14-23,27,29-31,38-40H,13,25-26,28H2,1-9H3/b45-29+/t38?,39-,40-,57?/m1/s1 |

Clé InChI |

LWKGWKLOYHBMTN-SKIDPXCXSA-N |

SMILES isomérique |

CC1=CN(C(=NC1=O)/N=C/N(C)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

SMILES canonique |

CC1=CN(C(=NC1=O)N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isoguanine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isoguanine (B23775) (isoG) nucleoside, a fascinating isomer of guanosine (B1672433) with unique properties that make it a valuable tool in molecular biology, synthetic biology, and drug development. We will delve into its structure, base-pairing capabilities, and the experimental protocols necessary for its use.

Introduction to the Isoguanine Nucleoside

Isoguanosine (B3425122) (isoG), also known as 2-hydroxyadenosine or crotonoside, is a naturally occurring purine (B94841) nucleoside that is an isomer of guanosine.[1][2] The key structural difference lies in the transposition of the C2 carbonyl and C6 amino groups on the purine ring.[3] This seemingly minor alteration leads to significant differences in its chemical and biological properties compared to the canonical nucleosides.[3]

While it has been isolated from various species, isoguanosine does not naturally occur in DNA or RNA.[4] Instead, its presence in biological systems is often linked to oxidative damage of adenine (B156593) residues in DNA. In the realm of synthetic biology, the isoG nucleoside is of particular interest because of its ability to form a stable, non-canonical base pair with isocytosine (B10225) (isoC). This isoG-isoC pair, which is connected by three hydrogen bonds, mimics the geometry of the natural guanine-cytosine (G-C) pair and has been explored as a "third base pair" to expand the genetic alphabet.

The base-pairing properties of isoG are complicated by its existence in different tautomeric forms (keto and enol), which can lead to mispairing with thymine (B56734) (T). The equilibrium between these tautomers can be influenced by the surrounding microenvironment, such as the solvent or its position within a DNA duplex.

Chemical Structure and Base Pairing

The fundamental structure of the isoguanine nucleoside consists of the isoguanine base attached to a ribose or deoxyribose sugar moiety via a β-N9-glycosidic bond. The diagrams below illustrate the chemical structure of 2'-deoxyisoguanosine (B9890) and its characteristic hydrogen bonding pattern with 2'-deoxyisocytosine.

Quantitative Data: Thermal Stability of Duplexes

The incorporation of isoG and its pairing partner, 5-methyl-isocytosine (isoCMe), can influence the thermal stability of nucleic acid duplexes. The melting temperature (Tm) is a key parameter for assessing this stability. Below is a summary of Tm data from studies on DNA duplexes containing isoG:isoCMe pairs and mismatches.

| Entry | Duplex Sequence (5' to 3') with Non-Canonical Pair | Complementary Strand with Non-Canonical Pair | Tm (°C) | ΔTm (°C) per modification |

| 1 | AGG GTC GGC ATC C | GGA TGC CGC TAC CCT | 58.7 | - |

| 2 | AGG GTC Gd-isoG C ATC C | GGA TGC Gd-isoCMe C TAC CCT | 59.8 | +1.1 |

| 3 | AGG GTC Gh-isoCMe C ATC C | GGA TGC Gd-isoG C TAC CCT | 57.2 | -1.5 |

| 4 | AGG GTC Gd-isoCMe C ATC C | GGA TGC Gh-isoG C TAC CCT | 55.3 | -3.4 |

| 5 | AGG GTC Gh-isoCMe C ATC C | GGA TGC Gh-isoG C TAC CCT | 53.7 | -5.0 |

Table 1: Thermal melting temperatures (Tm) of DNA duplexes containing deoxyribose (d) and hexitol (B1215160) (h) versions of isoG and isoCMe. Experiments were conducted at 260 nm in a buffer containing 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), and 0.1 mM EDTA, with a 4 μM concentration for each strand.

Experimental Protocols

The utilization of isoG in research and development necessitates specialized protocols for its synthesis and incorporation into nucleic acids.

The incorporation of isoG into synthetic oligonucleotides is achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. This requires a protected isoG phosphoramidite monomer.

Protocol for Phosphoramidite Synthesis of isoG:

A common challenge in synthesizing isoG phosphoramidites is the protection of the exocyclic amine and the oxygen at the 2-position to prevent side reactions during oligonucleotide synthesis. A detailed protocol for preparing a suitable deoxyisoguanosine derivative for automated synthesis has been developed.

General Solid-Phase Synthesis Cycle:

-

Deprotection (Detritylation): The first nucleoside, attached to a solid support (e.g., controlled pore glass), has its 5'-dimethoxytrityl (DMT) group removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The protected isoG phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water.

-

Iteration: These four steps are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a strong base, such as aqueous ammonia (B1221849) or a methylamine/ammonia mixture.

The isoG nucleoside, in its triphosphate form (isoGTP), can be incorporated into DNA by various DNA polymerases. This is a cornerstone of its use in PCR-based applications for expanding the genetic alphabet.

Protocol for PCR with the isoG:isoC Pair:

This protocol is adapted from studies demonstrating the successful amplification of DNA containing the isoG:isoC pair.

-

Reaction Mixture Setup (per 50 µL reaction):

-

Template DNA containing isoG and/or isoC (as low as 15 copies).

-

Forward and Reverse Primers (10-20 pmol each).

-

dNTPs (dATP, dCTP, dGTP, dTTP) at a final concentration of 200 µM each.

-

d-isoCTP and d-isoGTP at a final concentration of 50-200 µM each.

-

DNA Polymerase (e.g., Taq polymerase or a proofreading polymerase like Pfu).

-

PCR Buffer (as recommended by the polymerase manufacturer).

-

MgCl2 (typically 1.5-2.5 mM, requires optimization).

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 1-2 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 10-30 seconds.

-

Annealing: 55-65°C for 10-30 seconds (optimize based on primer Tm).

-

Extension: 65-72°C for 30-60 seconds (depending on amplicon length).

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: The PCR product can be analyzed by gel electrophoresis, molecular beacon analysis, or sequencing to confirm the fidelity of unnatural base pair incorporation. It has been shown that with 40 cycles of amplification, sequence conservation of the unnatural base pair is maintained.

To determine the melting temperature (Tm) of oligonucleotides containing isoG, UV-Vis spectrophotometry is commonly employed.

General Protocol:

-

Sample Preparation: Anneal complementary oligonucleotide strands by mixing them in equimolar amounts in a buffer solution (e.g., 0.1 M NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Measurement: Place the sample in a temperature-controlled UV-Vis spectrophotometer.

-

Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5-1.0°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined from the midpoint of the transition in the absorbance versus temperature curve.

Applications in Research and Drug Development

The unique properties of the isoG nucleoside have opened up several avenues for research and development:

-

Expanded Genetic Alphabet: The isoG:isoC pair is a leading candidate for a functional third base pair, which could be used to encode for non-canonical amino acids, create novel aptamers, or build orthogonal biological systems.

-

Diagnostics: The specificity of the isoG:isoC interaction can be leveraged to develop highly specific diagnostic tools. For example, PCR primers containing isoG can be designed to only amplify targets that have a complementary isoC incorporated, reducing false positives.

-

Drug Development: As a nucleoside analog, isoguanosine and its derivatives can be explored as potential antiviral or anticancer agents. These molecules could interfere with nucleic acid metabolism or polymerase function in pathogenic organisms or cancer cells.

-

Nanotechnology: The self-assembly properties of isoguanine, similar to guanine, allow for the formation of higher-order structures like tetramers and hydrogels, which have potential applications in materials science and drug delivery.

References

The Enigmatic Nucleoside: A Technical Guide to the Discovery and Natural Sources of Isoguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, has intrigued scientists since its initial synthesis in the late 19th century.[1] While not a component of the canonical genetic code, its presence in a diverse range of natural sources, from plants to mammals, and its involvement in various biological activities, underscore its significance.[1][2][3] This technical guide provides a comprehensive overview of the discovery and natural occurrences of isoguanosine, detailing its isolation and characterization methodologies. It is intended to serve as a foundational resource for researchers exploring the therapeutic and biological potential of this unique nucleoside.

Discovery and Historical Milestones

The story of isoguanosine begins not with its isolation from a natural source, but with its chemical synthesis. The key historical developments are outlined below:

-

1897: The purine (B94841) base, isoguanine, was first synthesized by the renowned chemist Emil Fischer.[1]

-

1932: The first discovery of isoguanosine in a natural source was made by Cherbuliez and Bernhard, who isolated the compound, which they named crotonoside, from the seeds of the croton plant (Croton tiglium).

-

1940: Isoguanine was identified in the wings of the butterfly Prioneris thestylis by Purrmann.

-

1951: Davoll and his team elucidated the structure of isoguanosine as 9-β-D-ribofuranosylisoguanine.

-

1981: The first isolation of isoguanosine from an animal was reported by Fuhrman and colleagues, who found it in the digestive glands of the marine nudibranch mollusk, Diaulula sandiegensis.

-

2019: In a significant advancement, Weimann et al. identified and quantified isoguanosine in mammals for the first time, detecting it in mouse liver RNA, as well as in human urine and cerebrospinal fluid. This discovery challenged the long-held view of isoguanosine as a non-natural nucleobase in mammals and opened new avenues for investigating its physiological roles.

Natural Sources of Isoguanosine

Isoguanosine and its base, isoguanine, have been identified in a variety of organisms, highlighting a widespread, albeit often in low abundance, distribution in nature.

Table 1: Documented Natural Sources of Isoguanosine and Isoguanine

| Kingdom | Phylum/Division | Class/Order | Species | Common Name | Compound Identified | Reference(s) |

| Plantae | Magnoliophyta | Euphorbiaceae | Croton tiglium | Croton Plant | Isoguanosine (Crotonoside) | |

| Animalia | Arthropoda | Insecta | Prioneris thestylis | Butterfly | Isoguanine | |

| Animalia | Mollusca | Gastropoda | Diaulula sandiegensis | Marine Nudibranch | Isoguanosine | |

| Animalia | Chordata | Mammalia | Mus musculus | Mouse | Isoguanosine | |

| Animalia | Chordata | Mammalia | Homo sapiens | Human | Isoguanosine | |

| Fungi | Ascomycota | Eurotiomycetes | Paecilomyces variotii | Endophytic Fungus | 2'-deoxyguanosine (related nucleoside) |

Quantitative Analysis of Isoguanosine in Mammalian Samples

The recent quantification of isoguanosine in mammalian tissues and fluids has provided crucial data for understanding its potential biological significance. The levels are notably comparable to or even exceed those of well-known oxidative stress markers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 8-oxo-7,8-dihydroguanosine (8-oxoG), suggesting that its presence may not solely be a result of oxidative damage.

Table 2: Quantitative Levels of Isoguanosine in Human and Mouse Samples

| Species | Sample Type | Analyte | Concentration/Level | Method | Reference(s) |

| Mus musculus | Liver RNA | Isoguanosine | Levels are identical to or exceed those of 8-oxodG and 8-oxoG | Isotope dilution liquid chromatography–tandem mass spectrometry | |

| Homo sapiens | Urine | Isoguanosine | Urinary concentrations are identical to or exceed those of 8-oxodG and 8-oxoG | Isotope dilution liquid chromatography–tandem mass spectrometry | |

| Homo sapiens | Cerebrospinal Fluid | Isoguanosine | Identified and quantified | Isotope dilution liquid chromatography–tandem mass spectrometry | |

| Mus musculus | Liver DNA | 2'-deoxyisoguanosine | Not detected | Isotope dilution liquid chromatography–tandem mass spectrometry |

Experimental Protocols

The isolation and identification of isoguanosine from natural sources require sensitive and specific analytical techniques. Below are generalized methodologies based on cited literature.

Isolation of Isoguanosine from Plant Material (e.g., Croton tiglium)

This protocol is a composite based on the methods described for isolating crotonoside.

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds) is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol (B129727), to remove lipids and other interfering substances. Isoguanosine, being polar, will be concentrated in the methanol extract.

-

-

Purification:

-

The crude methanol extract is subjected to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel, Sephadex, or reversed-phase C18 columns.

-

Elution is performed with a gradient of solvents, for example, a water-methanol or chloroform-methanol gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of the target compound.

-

-

Crystallization:

-

Fractions enriched with isoguanosine are pooled, and the solvent is evaporated under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., water or ethanol-water mixtures) to obtain pure crystals.

-

Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the state-of-the-art method for the sensitive and specific detection of isoguanosine in biological matrices.

-

Sample Preparation:

-

Urine/Cerebrospinal Fluid: Samples are typically centrifuged to remove particulate matter. An internal standard (e.g., ¹⁵N₅-labeled isoguanosine) is added for accurate quantification.

-

RNA/DNA Isolation: Nucleic acids are extracted from tissues using standard protocols (e.g., TRIzol reagent for RNA).

-

Enzymatic Hydrolysis: The isolated nucleic acids are enzymatically digested to their constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

Chromatographic Separation:

-

The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution, typically with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile). This step is crucial to separate isoguanosine from its isomer, guanosine, and other potentially interfering compounds.

-

-

Mass Spectrometric Detection:

-

The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both isoguanosine and the internal standard are monitored. This highly selective detection method ensures accurate identification and quantification.

-

Signaling Pathways and Biological Context

While the full scope of isoguanosine's biological functions is still under investigation, some signaling pathways have been implicated.

Antitumor Activity and Apoptosis

Isoguanosine has demonstrated antitumor properties. Studies suggest that its mechanism of action in inhibiting oral cancer cells may involve the induction of apoptosis through a caspase-dependent signaling pathway. This is thought to occur via the dephosphorylation of the Epidermal Growth Factor Receptor (EGFR).

Caption: Putative antitumor signaling pathway of isoguanosine.

Experimental and Logical Workflows

General Workflow for Isoguanosine Discovery in a Natural Source

The following diagram illustrates a typical workflow for the discovery and characterization of isoguanosine from a novel natural source.

Caption: A generalized experimental workflow for the discovery of isoguanosine.

Conclusion and Future Directions

The journey of isoguanosine from a synthetic curiosity to a recognized, naturally occurring biomolecule in mammals is a testament to the continuous evolution of analytical science. While its natural sources are diverse, the quantities are generally low, which has historically hampered extensive research. However, with the advent of highly sensitive analytical techniques, the door is now open to explore its metabolic pathways, physiological and pathological roles, and full therapeutic potential. Future research should focus on elucidating the enzymatic machinery responsible for its synthesis and degradation in mammals, understanding its role in nucleic acid metabolism and signaling, and exploring its potential as a biomarker for disease. The enigmatic nature of isoguanosine is slowly unraveling, promising exciting new discoveries in the fields of biochemistry and drug development.

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of isoG nucleoside-1

An In-depth Technical Guide on the Physicochemical Properties of Isoguanosine (B3425122) (isoG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (isoG), a naturally occurring isomer of guanosine, presents unique physicochemical properties that distinguish it from canonical nucleosides and underpin its potential in diverse applications, including materials science, genetics, and cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of isoguanosine. It details its structural features, solubility, dissociation constants, and spectroscopic properties. Furthermore, this document outlines the detailed experimental protocols for the synthesis and characterization of isoG, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Physicochemical Properties

Isoguanosine's distinct properties arise from a minor structural change compared to guanosine: the transposition of the C2 carbonyl and C6 amino groups.[1][3] This alteration significantly impacts its hydrogen bonding patterns, tautomeric equilibria, and self-assembly behavior.

General and Structural Properties

Isoguanosine, also known as crotonoside (B1669630) or 2-hydroxyadenosine, is a purine (B94841) ribonucleoside. Its structure and fundamental properties are summarized below. The single-crystal structure of isoG has been successfully resolved using microcrystal electron diffraction (MicroED), revealing the existence of four distinct conformers in the solid state. This structural diversity is crucial for its chemical and physical behavior.

| Property | Value | Reference |

| Systematic Name | 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-2H-purin-2-one | - |

| Common Names | Isoguanosine (isoG), Crotonoside, 2-Hydroxyadenosine | |

| CAS Registry Number | 1818-71-9 | |

| Molecular Formula | C10H13N5O5 | |

| Molecular Mass | 283.24 g/mol |

Quantitative Physicochemical Data

The key quantitative physicochemical properties of isoguanosine and its related forms are presented in the table below. These values are critical for understanding its behavior in biological and chemical systems.

| Parameter | Isoguanosine (isoG) | 2'-deoxyisoguanosine (dIsoGuo) | Isoguanine (Base) | Reference |

| Melting Point (°C) | 243-245 (decomp.) | - | > 360 | |

| Aqueous Solubility | Poorly soluble (<1 mg/mL) | - | 0.0625 mg/mL | |

| pKa₁ (Cationic to Neutral) | 3.4 - 4.51 | 3.45 - 4.0 | - | |

| pKa₂ (Neutral to Anionic) | 8.99 - 9.8 | 9.80 - 9.9 | - |

Spectroscopic Characteristics

Spectroscopic analysis is fundamental to identifying and characterizing isoguanosine. Its UV absorbance is highly dependent on pH and its tautomeric state. In solution, isoG exists as a mixture of keto and enol forms; the N1H keto form absorbs at around 310 nm, while the O2H enol form absorbs near 270 nm. The enol tautomer is generally favored in less polar solvents.

| Condition | λmax (nm) | Reference |

| Isoguanosine (pH 7.4) | 293, 247, 206 | |

| Isoguanosine (pH 1.4) | 283, 235, 206 | |

| 2'-deoxyisoguanosine (pH 7.4) | 292, 247, 206 | |

| 2'-deoxyisoguanosine (pH 1.4) | 284, 235, 205 |

Methodologies and Protocols

This section provides detailed methodologies for the synthesis and characterization of isoguanosine, compiled from established research.

Synthesis of Isoguanosine

A simple and effective method for the large-scale synthesis of high-purity isoguanosine involves the diazotization of a purine precursor.

Protocol: Synthesis via Diazotization of 2,6-Diaminopurine (B158960) Riboside

-

Dissolution: Dissolve 2,6-diaminopurine riboside in water.

-

Reaction Initiation: Add sodium nitrite (B80452) (NaNO₂) and acetic acid to the solution at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 40 minutes. The reaction converts the 6-amino group of the precursor into a hydroxyl group via a diazonium salt intermediate.

-

Neutralization: Adjust the pH of the solution to 7 by adding aqueous ammonia.

-

Purification: The crude isoguanosine product can be purified by recrystallization or column chromatography to achieve high purity.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH. Several methods are employed for nucleosides.

Protocol: UV Absorbance-Detected pH Titration

-

Sample Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12). Prepare a stock solution of isoguanosine.

-

Measurement: For each pH value, add a small, constant volume of the isoguanosine stock solution to the buffer. Record the full UV-Vis absorption spectrum (e.g., 220-350 nm).

-

Data Analysis: The ionization of the nucleobase leads to changes in the extinction coefficient. Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value(s).

Protocol: NMR-Detected pH Titration

-

Sample Preparation: Prepare a sample of isoguanosine in D₂O.

-

Titration: Perform a pH titration directly in the NMR tube by adding microliter amounts of NaOD or DCl. Measure the pH directly in the NMR tube using a microelectrode.

-

Spectral Acquisition: Acquire a series of ¹H or ¹³C NMR spectra at each pH point. The chemical shifts of nuclei near the ionization site are sensitive to the protonation state.

-

Data Analysis: Plot the chemical shift of a reporter nucleus against pH. Fit the data to the appropriate Henderson-Hasselbalch model to extract the pKa.

Solubility Measurement

Protocol: Phase Solubility Analysis

-

Equilibration: Prepare supersaturated solutions by adding an excess amount of solid isoguanosine to a series of aqueous buffers or solvent systems.

-

Shaking: Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of dissolved isoguanosine using UV-Vis spectrophotometry by comparing the absorbance to a standard curve.

Experimental Characterization Workflow

The comprehensive characterization of isoguanosine or any novel nucleoside analogue follows a logical progression of experiments. The workflow ensures that fundamental properties are established before more complex investigations are undertaken.

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Supramolecular Self-Assembly of Isoguanosine: A Technical Guide for Researchers

An in-depth exploration of the principles, structures, and experimental investigation of isoguanosine (B3425122) self-assembly for applications in materials science and drug development.

Isoguanosine (isoG), a structural isomer of guanosine (B1672433), has garnered significant attention in the field of supramolecular chemistry due to its unique self-assembly properties.[1][2][3] Unlike guanosine, which primarily forms G-quartets, isoguanosine exhibits a richer diversity of self-assembled structures, including tetramers, pentamers, and higher-order decameric and even 20-mer structures.[2][4] This guide provides a comprehensive technical overview of the core principles governing isoguanosine self-assembly, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Core Principles of Isoguanosine Self-Assembly

The distinct self-assembly behavior of isoguanosine stems from the altered arrangement of its hydrogen bond donor and acceptor sites compared to guanosine. This seemingly minor isomeric difference leads to the formation of a planar, cyclic pentameric structure, often referred to as an "isoG-star," in the presence of certain cations. This pentameric motif serves as a fundamental building block for the hierarchical assembly of more complex nanostructures.

The self-assembly process is critically dependent on the presence and nature of metal cations, which act as templates for the formation of these supramolecular structures. The size and charge of the cation influence the resulting assembly, with a notable high affinity and selectivity for the cesium cation (Cs⁺) in the formation of stable decameric complexes. These decamers typically consist of two stacked isoG-pentamers sandwiching the cation.

Figure 1: Hierarchical self-assembly of isoguanosine monomers into various supramolecular structures.

Quantitative Data on Isoguanosine Self-Assembly

The stability and formation of isoguanosine assemblies are governed by a delicate interplay of non-covalent interactions. While extensive quantitative data comparable to that for guanosine is still emerging, some key thermodynamic and structural parameters have been reported.

Table 1: Thermodynamic Parameters for Isoguanosine-Containing Assemblies

| System | Technique | Parameter | Value | Conditions | Reference |

| d(T₄isoG₄T₄) Tetraplex | HPLC | Relative Stability | More stable than d(T₄G₄T₄) | Presence of Na⁺ | |

| Thrombin Binding Aptamer (TBA) with UNA-iG at G¹ | Thermodynamics | ΔΔG°₃₇ | 3.2–3.3 kcal/mol (destabilization) | N/A | |

| Thrombin Binding Aptamer (TBA) with RNA-iG at G¹ | Thermodynamics | ΔΔG°₃₇ | 3.2–3.3 kcal/mol (destabilization) | N/A |

Table 2: Structural Dimensions of Isoguanosine Assemblies from Crystal Structures

| Assembly | H-Bond Distance (Å) | Inter-layer Distance (Å) | Cation Coordination | Reference |

| [isoG₂₀Cs₃]³⁺(BARF⁻)₃ | N1–O2: 2.71 ± 0.03 | 3.20 - 3.37 | Cs⁺ between isoG₅ layers | |

| [isoG₂₀Cs₃]³⁺(BARF⁻)₃ | N6–N3: 2.88 ± 0.03 | 3.20 - 3.37 | Cs⁺ between isoG₅ layers |

Experimental Protocols

A variety of biophysical techniques are employed to characterize the formation, structure, and properties of isoguanosine self-assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the stoichiometry and dynamics of self-assembly in solution.

Figure 2: Workflow for NMR titration to study isoguanosine self-assembly.

Detailed Methodology:

-

Sample Preparation: Dissolve a known concentration of the isoguanosine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O with appropriate buffers) in an NMR tube.

-

Initial Spectrum: Acquire a one-dimensional ¹H NMR spectrum of the isoguanosine solution before the addition of any cation.

-

Titration: Prepare a stock solution of the desired cation salt (e.g., CsBPh₄) in the same deuterated solvent. Add small aliquots of the cation solution to the NMR tube containing the isoguanosine solution.

-

Spectral Acquisition: After each addition, gently mix the solution and acquire a ¹H NMR spectrum. It is crucial to allow the system to reach equilibrium before each measurement.

-

Data Analysis: Monitor the changes in the chemical shifts of the isoguanosine protons, particularly the imino and amino protons involved in hydrogen bonding. The appearance of new, sharp signals at different chemical shifts can indicate the formation of a stable, well-defined supramolecular assembly.

-

Binding Isotherms: Plot the change in chemical shift (Δδ) as a function of the cation concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2, or cooperative binding) to determine the association constant (Kₐ).

-

Diffusion NMR (DOSY): Perform DOSY experiments to measure the diffusion coefficients of the different species in solution. This allows for the determination of the size of the self-assembled complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the detection of intact non-covalent complexes in the gas phase, providing information on the stoichiometry and composition of the assemblies.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the isoguanosine derivative and the cation of interest in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The use of high concentrations should be approached with caution as it may lead to non-specific clustering.

-

Instrument Settings:

-

Ionization Mode: Use a soft ionization mode (e.g., nano-ESI) to minimize in-source fragmentation of the non-covalent complexes.

-

Capillary Voltage and Temperature: Optimize the capillary voltage and temperature to achieve stable spray and efficient desolvation without disrupting the assemblies.

-

Cone Voltage/Fragmentor Voltage: Use low cone or fragmentor voltages to prevent collision-induced dissociation in the ion source.

-

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected masses of the monomeric, and assembled species (e.g., tetramers, pentamers, decamers) with various charge states.

-

Data Analysis:

-

Identify the peaks corresponding to the different assembled species. The charge state (z) of an ion can be determined from the spacing between the isotopic peaks (Δm/z = 1/z).

-

Calculate the mass of the intact complex (M = (m/z) * z).

-

Confirm the composition of the complex by comparing the experimental mass with the theoretical mass.

-

Tandem MS (MS/MS) can be used to further probe the stability and composition of the complexes by inducing fragmentation and analyzing the daughter ions.

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the morphology of self-assembled nanostructures, particularly for hydrogels, on a surface.

Figure 3: Workflow for Atomic Force Microscopy (AFM) imaging of isoguanosine hydrogels.

Detailed Methodology:

-

Sample Preparation:

-

Prepare the isoguanosine hydrogel by dissolving the isoguanosine derivative in an aqueous solution containing the desired cation at an appropriate concentration and allowing it to gel.

-

Deposit a small amount of the hydrogel onto a freshly cleaved mica or other suitable flat substrate.

-

Allow the hydrogel to adhere to the surface. Depending on the desired imaging conditions, the sample can be imaged in air (dried) or in a liquid cell (hydrated). Imaging in a liquid cell is often preferred to observe the native, swollen state of the hydrogel.

-

-

Instrument Setup:

-

Choose a cantilever with a spring constant appropriate for imaging soft materials to avoid sample damage.

-

Operate the AFM in tapping mode to minimize lateral forces on the soft hydrogel surface.

-

-

Imaging:

-

Engage the tip with the sample surface and optimize the imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain high-quality images.

-

Acquire both topography (height) and phase images. Phase imaging can provide contrast based on differences in material properties like adhesion and viscoelasticity.

-

-

Image Analysis: Analyze the AFM images to determine the morphology of the hydrogel network, including the diameter and length of the self-assembled fibers and the overall network structure.

Single-Crystal X-ray Diffraction

This technique provides atomic-resolution structural information of the self-assembled species in the solid state.

Detailed Methodology:

-

Crystallization: Grow single crystals of the isoguanosine assembly. This is often the most challenging step and requires careful screening of crystallization conditions (e.g., solvent, counter-ion, temperature, and crystallization method such as slow evaporation or vapor diffusion).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution structure. This will provide precise information on bond lengths, bond angles, and intermolecular interactions within the self-assembled structure.

-

Conclusion

The supramolecular self-assembly of isoguanosine offers a versatile platform for the bottom-up fabrication of novel nanomaterials and functional systems. Its unique ability to form pentameric and higher-order structures, driven by specific cation templating, distinguishes it from its well-studied isomer, guanosine. The experimental techniques detailed in this guide provide a robust toolkit for researchers to investigate and characterize these fascinating supramolecular architectures. Further quantitative studies are needed to fully elucidate the thermodynamic driving forces and to enable the rational design of isoguanosine-based materials with tailored properties for applications in areas such as drug delivery, ion sensing, and regenerative medicine.

References

- 1. Protocol for constructing a hierarchical host-guest supramolecular self-assembly system in water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective 226Ra2+ ionophores provided by self-assembly of guanosine and isoguanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure determination of supra-molecular assemblies by solid-state NMR: Practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoguanosine Revolution: A Technical Guide to its Applications in Modern Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), is emerging as a powerful tool in biotechnology, offering unique properties that expand the capabilities of nucleic acid-based technologies. Its distinct hydrogen bonding pattern, which differs from the canonical Watson-Crick base pairs, allows for the creation of novel functionalities in aptamers, diagnostics, and synthetic biology. This in-depth technical guide explores the core applications of isoguanosine, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes to empower researchers in leveraging this versatile nucleoside for transformative biotechnological advancements.

Introduction to Isoguanosine

Isoguanosine, or 2-hydroxyadenosine, is a purine (B94841) nucleoside that differs from guanosine by the transposition of its C2-carbonyl and C6-amino groups[1][2]. This seemingly minor structural alteration leads to profound differences in its base-pairing and self-assembly behaviors. While not a component of natural nucleic acids, isoguanosine and its derivatives can be chemically synthesized and incorporated into DNA and RNA oligonucleotides[3][4]. Its ability to form a stable, non-canonical base pair with isocytidine (B125971) (isoC) with three hydrogen bonds has been a cornerstone of efforts to expand the genetic alphabet[5]. Furthermore, isoguanosine can participate in the formation of unique supramolecular structures, such as tetramers and other aggregates, opening avenues for its use in nanotechnology and biomaterials[1][3].

Core Applications in Biotechnology

The unique characteristics of isoguanosine have paved the way for its application in several key areas of biotechnology:

-

Therapeutic Aptamers: Isoguanosine can be incorporated into aptamers—short, single-stranded nucleic acids that bind to specific targets—to modulate their binding affinity, specificity, and stability. This is particularly relevant in drug development, where aptamers are being explored as alternatives to antibodies.

-

Advanced Diagnostics and Biosensors: The specific recognition properties of isoguanosine can be harnessed to develop highly sensitive and selective diagnostic assays and biosensors. Isoguanosine-containing probes can be designed to detect specific nucleic acid sequences or other biomarkers with high fidelity.

-

Synthetic Biology and Expanded Genetic Alphabet: The isoguanosine-isocytidine (isoG-isoC) pair serves as a functional third base pair that can be replicated and transcribed alongside the natural A-T and G-C pairs. This expansion of the genetic code allows for the site-specific incorporation of non-canonical amino acids into proteins, enabling the creation of novel biocatalysts and therapeutic proteins with enhanced functions.

Quantitative Data Summary

The incorporation of isoguanosine into nucleic acid structures significantly impacts their thermodynamic stability and binding affinities. The following tables summarize key quantitative data from various studies to provide a basis for comparison.

Table 1: Thermodynamic Stability of Isoguanosine-Containing RNA Duplexes

| RNA Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| r(CGCGCG)2 | None (Control) | 67.3 | -9.3 | -54.4 | -145.8 | [6][7] |

| r(CiGCGCG)2 | 1 iG-iC pair | 69.8 | -9.9 | -56.9 | -151.6 | [6][7] |

| r(CGCiGCG)2 | 1 iG-iC pair | 72.1 | -10.5 | -61.2 | -163.5 | [6][7] |

| r(CiGCiGCG)2 | 2 iG-iC pairs | 75.0 | -11.1 | -64.3 | -171.6 | [6][7] |

Table 2: Thermodynamic Stability of Thrombin Binding Aptamer (TBA) Modified with Isoguanosine

| Aptamer | Modification Position | Melting Temperature (Tm) (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| TBA (unmodified) | - | 50.0 | -6.3 | -38.1 | -102.2 | [8] |

| TBA-iG¹ | G1 | 37.5 | -3.0 | -28.9 | -83.0 | [8] |

| TBA-iG⁸ | G8 | 46.5 | -5.1 | -38.5 | -107.7 | [8] |

| TBA-iG¹⁰ | G10 | 40.5 | -3.7 | -32.8 | -93.8 | [8] |

Table 3: Polymerase Fidelity with the isoG-isoC Unnatural Base Pair

| DNA Polymerase | Fidelity (% correct incorporation per cycle) | Reference |

| Klenow Fragment (E. coli DNA Pol I) | >99% for isoC opposite isoG template | [9] |

| T7 RNA Polymerase | High fidelity for UTP opposite isoG template | [9] |

| Pfu DNA Polymerase | High fidelity in PCR with isoC and isoG | [10] |

Experimental Protocols

Solid-Phase Synthesis of Isoguanosine-Modified Oligonucleotides

This protocol outlines the standard phosphoramidite (B1245037) chemistry for incorporating 2'-deoxy-isoguanosine (diG) into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

-

diG-CE Phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Load the diG phosphoramidite and other reagents onto the DNA synthesizer according to the manufacturer's instructions.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

-

Coupling: Activation of the incoming phosphoramidite (including the diG phosphoramidite at the desired position) with the activator and its subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone by incubation with the cleavage and deprotection solution.

-

Purification: Purify the crude oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Analysis: Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.

SELEX Protocol for Isoguanosine-Containing Aptamers

This protocol describes a general method for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to isolate isoguanosine-containing DNA aptamers.

Materials:

-

A DNA library with a randomized region flanked by constant primer binding sites, containing isoguanosine triphosphate (isoGTP) and isocytidine triphosphate (isoCTP) in the randomized region.

-

Target molecule immobilized on a solid support (e.g., magnetic beads).

-

PCR primers (forward and reverse).

-

DNA polymerase capable of efficiently incorporating isoG and isoC (e.g., a modified Pfu polymerase).

-

Binding buffer specific to the target molecule.

-

Washing buffer.

-

Elution buffer.

Procedure:

-

Library Preparation: Synthesize the initial DNA library containing the randomized region with the unnatural bases.

-

Binding: Incubate the DNA library with the immobilized target in the binding buffer to allow for aptamer-target binding.

-

Partitioning: Wash the solid support with washing buffer to remove unbound and weakly bound sequences.

-

Elution: Elute the bound sequences from the target using the elution buffer or by denaturing the aptamer-target complex.

-

Amplification: Amplify the eluted sequences by PCR using the specific primers and a polymerase that can replicate the isoG-isoC pair with high fidelity.

-

Strand Separation: Separate the sense and antisense strands of the PCR product to generate a single-stranded DNA pool for the next round of selection.

-

Iterative Rounds: Repeat steps 2-6 for several rounds (typically 8-15), increasing the selection stringency in each round (e.g., by decreasing the target concentration or increasing the washing stringency).

-

Sequencing and Characterization: After the final round, clone and sequence the enriched pool to identify individual aptamer candidates. Characterize the binding affinity and specificity of the selected aptamers.

Visualizing Isoguanosine in Action: Signaling Pathways and Workflows

Isoguanosine Aptamer Targeting a Cancer-Related Signaling Pathway

Isoguanosine-containing aptamers can be designed to target specific proteins involved in cancer signaling. For example, the AS1411 aptamer, which has been investigated in clinical trials, is known to bind to nucleolin, a protein that is overexpressed on the surface of many cancer cells and is involved in various signaling pathways that promote cell proliferation and survival[11].

Caption: Inhibition of a cancer cell signaling pathway by an isoguanosine-containing aptamer.

Experimental Workflow for an Isoguanosine-Based Electrochemical Biosensor

Electrochemical biosensors can utilize isoguanosine-modified probes for the highly specific detection of target nucleic acids. The binding of the target sequence to the probe can induce a conformational change that alters the electrochemical signal.

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 4. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Theoretical and Experimental Study of Isoguanine and Isocytosine:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aptamer-based targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), holds significant promise in various biomedical and biotechnological applications, including cancer therapy, genetics, and the formation of novel biomaterials.[1][2] Its unique base-pairing properties distinguish it from canonical nucleosides, driving interest in efficient and scalable synthetic routes. This technical guide provides an in-depth overview of the synthesis of isoguanosine from its precursor, 2,6-diaminopurine (B158960) riboside. The primary focus is on the well-established method of diazotization, a simple and effective approach for this transformation.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data on reaction yields, and includes a visual representation of the synthetic workflow to facilitate comprehension and implementation by researchers in the field.

Introduction

Isoguanosine, or 2-hydroxyadenosine, is a naturally occurring purine (B94841) nucleoside that has been isolated from various sources, including the croton bean and certain marine organisms. Unlike its canonical isomer guanosine, isoguanosine possesses a 2-oxo and a 6-amino group, leading to distinct hydrogen bonding patterns and the ability to form unique supramolecular structures. The growing interest in isoguanosine for therapeutic and materials science applications necessitates robust and reproducible synthetic methodologies.

The synthesis of isoguanosine can be approached through several pathways, including the chemical modification of guanosine or the construction of the purine ring system from acyclic precursors. However, a particularly straightforward and widely adopted method involves the conversion of 2,6-diaminopurine riboside. This precursor shares the same ribofuranosyl moiety and purine core, requiring only the selective conversion of the 2-amino group to a hydroxyl group. This transformation is most commonly achieved through a diazotization reaction.

Chemical Synthesis via Diazotization

The conversion of 2,6-diaminopurine riboside to isoguanosine is efficiently carried out by diazotization of the 2-amino group, followed by hydrolysis to the corresponding hydroxyl group. This reaction is typically performed using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid (AcOH). The 6-amino group is selectively spared during this process.

Reaction Mechanism Overview

The synthesis proceeds through the following key steps:

-

Diazonium Salt Formation: In the presence of a strong acid, nitrous acid (HNO₂), formed in situ from sodium nitrite, reacts with the 2-amino group of 2,6-diaminopurine riboside to form a diazonium salt.

-

Hydrolysis: The diazonium group is an excellent leaving group and is readily displaced by a water molecule, leading to the formation of isoguanosine.

The reaction is generally high-yielding and can be performed on a large scale.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of isoguanosine from 2,6-diaminopurine riboside using the diazotization method.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 2,6-Diaminopurine Riboside | NaNO₂, AcOH | H₂O | 40 min | 97.2% (pre-treatment) | |

| 2,6-Diamino-9-β-D-ribofuranosylpurine | Nitrous Acid | Not specified | Not specified | 57% |

Experimental Protocol: Large-Scale Synthesis of Isoguanosine

The following protocol is adapted from a reported large-scale synthesis of high-purity isoguanosine.

Materials and Reagents

-

2,6-Diaminopurine Riboside

-

Deionized Water (H₂O)

-

Acetic Acid (AcOH)

-

Sodium Nitrite (NaNO₂)

-

Aqueous Ammonia (NH₃) (2.8%)

-

Hydrochloric Acid (HCl) (0.1 M)

-

Sodium Hydroxide (NaOH) (0.1 M)

-

Activated Charcoal

-

Ice

Procedure

-

Suspension of Starting Material: In a suitable reaction vessel, suspend 200 g (0.71 mol) of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature.

-

Acidification: Add 1 L of AcOH (17.4 mol) to the suspension over a period of 5 minutes with stirring.

-

Diazotization: Prepare a solution of 122 g of NaNO₂ (1.76 mol) in 1 L of H₂O. Add this solution dropwise to the reaction mixture. The resulting solution should become clear and then turn yellow. Continue stirring for 40 minutes.

-

Neutralization and Precipitation: In an ice water bath, adjust the pH of the yellow solution to 7 using 2.8% aqueous NH₃. A precipitate will form.

-

Purification: a. Dissolve the obtained precipitate in 0.1 M HCl with heating. b. Add activated charcoal to the hot solution and perform a hot filtration. c. Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH. d. Collect the resulting precipitate by filtration.

-

Final Product: Wash the solid with ice water and dry under vacuum to yield a light yellow powder of isoguanosine. The reported yield for this procedure is 86 g (43% after purification).

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of isoguanosine from 2,6-diaminopurine riboside.

Caption: Workflow for the synthesis of isoguanosine.

Conclusion

The synthesis of isoguanosine from 2,6-diaminopurine riboside via diazotization is a well-established, efficient, and scalable method. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this process, including a detailed experimental protocol and quantitative yield data. The provided workflow visualization further clarifies the synthetic pathway. This information is intended to support the ongoing research and development of isoguanosine-based therapeutics and advanced materials.

References

- 1. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Enzymatic Synthesis of Isoguanosine Triphosphate (isoGTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, and its triphosphate form (isoGTP) are of significant interest in the fields of synthetic biology, aptamer development, and therapeutics. The ability to form a unique base pair with isocytosine (B10225) (isoC) allows for the expansion of the genetic alphabet, opening new avenues for drug discovery and diagnostics. While chemical synthesis of isoGTP is possible, it often involves multi-step processes with harsh chemicals and challenging purification. Enzymatic synthesis presents a compelling alternative, offering high specificity, mild reaction conditions, and the potential for one-pot cascade reactions. This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of isoGTP, starting from the isoguanosine nucleoside. It details the selection of candidate enzymes based on their known substrate specificities, outlines a theoretical one-pot experimental protocol, and presents quantitative data from related enzymatic transformations to serve as a foundation for methodological development.

Introduction

The enzymatic synthesis of nucleoside triphosphates (NTPs) is a cornerstone of molecular biology and biotechnology. This approach mimics the natural salvage pathways in cells, employing a series of kinases to sequentially phosphorylate a nucleoside to its mono-, di-, and finally, triphosphate form. The key advantages of enzymatic synthesis over chemical methods include stereospecificity, regioselectivity, and the avoidance of toxic reagents and protecting group chemistry, often leading to higher yields and purity in aqueous media.[1]

The synthesis of unnatural NTPs, such as isoGTP, leverages the inherent promiscuity of certain kinases. While many kinases are highly specific to their natural substrates, a growing body of research has identified enzymes with broad substrate acceptance, making them powerful tools for biocatalysis.[2] This guide outlines a proposed three-step enzymatic cascade to convert isoguanosine to isoGTP, coupled with an ATP regeneration system to drive the reaction to completion.

Proposed Enzymatic Cascade for isoGTP Synthesis

The proposed pathway for the enzymatic synthesis of isoGTP involves three sequential phosphorylation steps, catalyzed by a nucleoside kinase (NK), a nucleoside monophosphate kinase (NMPK), and a nucleoside diphosphate (B83284) kinase (NDPK) or a polyphosphate kinase (PPK).

Step 1: Isoguanosine to Isoguanosine Monophosphate (isoGMP)

This initial phosphorylation is often the most challenging step due to the relatively high substrate specificity of most nucleoside kinases.

-

Candidate Enzyme: Drosophila melanogaster deoxynucleoside kinase (DmdNK).

-

Rationale: DmdNK is a well-characterized multisubstrate kinase known to phosphorylate a wide array of purine (B94841) and pyrimidine (B1678525) nucleosides and their analogs.[3][4] It has demonstrated activity on numerous modified nucleosides, making it a prime candidate for the phosphorylation of isoguanosine. While direct data on isoguanosine is unavailable, its promiscuity towards other purine analogs is promising.

-

Alternative Enzymes: Other broadly specific deoxyribonucleoside kinases from bacterial sources could also be screened for activity.[5][6]

Step 2: isoGMP to Isoguanosine Diphosphate (isoGDP)

The phosphorylation of the nucleoside monophosphate is catalyzed by an NMPK. These enzymes generally exhibit broader substrate specificity than NKs, particularly for the nucleobase.

-

Candidate Enzyme: Nucleoside monophosphate kinase from Thermus thermophilus phage p23-45 (ϕNMK).

-

Rationale: This enzyme has demonstrated broad specificity for all four canonical deoxynucleoside monophosphates (dNMPs).[7] Phage-derived NMPKs are often more promiscuous than their host counterparts, making them suitable for unnatural substrates.[1]

-

Alternative Enzymes: UMP-CMP kinase has been successfully used in one-pot NTP synthesis cascades for various nucleosides and could be tested for activity on isoGMP.[8]

Step 3: isoGDP to Isoguanosine Triphosphate (isoGTP)

The final phosphorylation step is the most amenable to a variety of enzymes due to the low substrate specificity of NDPKs and PPKs for the nucleobase.

-

Primary Candidate Enzyme: Nucleoside Diphosphate Kinase (NDPK).

-

Rationale: NDPKs exhibit very low specificity for both the phosphate (B84403) acceptor (NDP) and donor (NTP).[1] The binding pocket accommodates a wide range of nucleobases, primarily through aromatic stacking rather than specific hydrogen bonds.[1] This makes it highly probable that isoGDP will be an efficient substrate.

-

Alternative Candidate Enzyme: Polyphosphate Kinase 2 (PPK2).

-

Rationale: PPK2 enzymes use inorganic polyphosphate, a cost-effective phosphate donor, to phosphorylate NDPs. They are known for their broad substrate scope.[9] For instance, PPK2 from Pseudomonas aeruginosa efficiently converts GDP to GTP, indicating a high affinity for guanine-like structures.[2]

Quantitative Data from Related Syntheses

While specific quantitative data for isoGTP synthesis is not available in the literature, the following tables summarize the performance of candidate enzymes with related substrates. This data provides a baseline for expected activity and helps in designing the experimental conditions.

Table 1: Substrate Specificity of Candidate Nucleoside Kinases

| Enzyme | Substrate | Relative Activity (%) | Reference |

|---|---|---|---|

| D. melanogaster dNK | 2'-deoxycytidine | 100 | |

| 2'-deoxythymidine | 85 | ||

| 2'-deoxyadenosine | 60 | ||

| 2'-deoxyguanosine | 55 |

| | 5-fluoro-2'-deoxyuridine| 90 | |

Table 2: Conversion Rates for One-Pot dNTP Synthesis using a Broad-Specificity NMPK

| Substrate (dNMP) | Conversion to dNTP (%) | Reference |

|---|---|---|

| dAMP | >85 | [7] |

| dGMP | >85 | [7] |

| dCMP | >85 | [7] |

| dTMP | >85 |[7] |

Table 3: Substrate Promiscuity of NDP Kinases and PPKs

| Enzyme | Substrate (NDP) | Product | Efficacy | Reference |

|---|---|---|---|---|

| Human NDPK | GDP | GTP | High | [10] |

| ADP | ATP | High | [10] | |

| UDP | UTP | Moderate | [10] | |

| CDP | CTP | Moderate | [10] |

| P. aeruginosa PPK2 | GDP | GTP | Preferred over ADP |[2] |

Proposed Experimental Protocol (One-Pot Synthesis)

This protocol is a starting point for the development of a robust one-pot synthesis of isoGTP. Optimization of enzyme concentrations, reaction time, and temperature will be necessary.

Reagents and Materials

-

Isoguanosine

-

ATP (or dATP)

-

Acetyl Phosphate (AcP)

-

Recombinant DmdNK

-

Recombinant ϕNMK

-

Recombinant NDPK (e.g., from S. cerevisiae)

-

Recombinant Acetate (B1210297) Kinase (ACK) (e.g., from E. coli)

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

MgCl₂

-

DTT (Dithiothreitol)

-

HPLC system for analysis

Reaction Setup

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

10 mM Isoguanosine

-

12 mM ATP

-

50 mM Acetyl Phosphate

-

20 mM MgCl₂

-

2 mM DTT

-

In 100 mM Tris-HCl, pH 7.5

-

-

Add the enzymes to the following final concentrations (to be optimized):

-

DmdNK: 0.02 mg/mL

-

ϕNMK: 0.02 mg/mL

-

NDPK: 0.015 mg/mL

-

Acetate Kinase: 0.03 mg/mL

-

-

Incubate the reaction at 37°C.

-

Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) for analysis.

-

Quench the reaction in the aliquots by adding an equal volume of cold methanol (B129727) or by heat inactivation.

-

Analyze the formation of isoGMP, isoGDP, and isoGTP by anion-exchange HPLC.

ATP Regeneration System

The inclusion of an ATP regeneration system is critical for driving the reaction equilibrium towards the triphosphate product.[8] The acetate kinase system is a common and effective choice.

Acetate kinase (ACK) transfers a phosphate group from the high-energy donor acetyl phosphate (AcP) to ADP, regenerating the ATP consumed in the main phosphorylation cascade. This maintains a high ATP:ADP ratio, thermodynamically favoring the formation of isoGTP.

Conclusion and Outlook

The enzymatic synthesis of isoguanosine triphosphate is a highly promising alternative to traditional chemical methods. Based on the known broad substrate specificity of key kinase families, a one-pot cascade reaction starting from isoguanosine is proposed. The successful implementation of this pathway hinges on the empirical validation of a suitable nucleoside kinase for the initial phosphorylation of isoguanosine. The promiscuous Drosophila melanogaster deoxynucleoside kinase is a strong initial candidate. Subsequent phosphorylation steps are likely to be efficient given the promiscuity of NMPKs and, particularly, NDPKs and PPKs. The inclusion of an ATP regeneration system is crucial for achieving high yields. The experimental protocol and data provided in this guide offer a solid foundation for researchers to develop and optimize a robust and efficient biocatalytic route to isoGTP, thereby facilitating further research into expanded genetic systems and novel therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Exploring the Mutated Kinases for Chemoenzymatic Synthesis of N4-Modified Cytidine Monophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-homologous recombination of deoxyribonucleoside kinases from human and Drosophila melanogaster yields human-like enzymes with novel activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxyribonucleoside Kinases Activate Nucleoside Antibiotics in Severely Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the nucleoside monophosphate kinase from Thermus thermophilus phage p23-45 and its application in the biosynthesis of deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

- 9. d-nb.info [d-nb.info]

- 10. ovid.com [ovid.com]

Early Research on Isoguanine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on isoguanine (B23775) and its derivatives. Isoguanine, a structural isomer of guanine (B1146940), has been a subject of scientific curiosity since its initial synthesis. This document provides a comprehensive overview of its early discovery, synthetic methodologies, spectroscopic properties, and initial biological investigations, with a focus on quantitative data and experimental details as available in early literature.

Discovery and Synthesis

Isoguanine (2-hydroxyadenine) was first synthesized by the pioneering chemist Emil Fischer in 1897.[1] Early research also led to its isolation from natural sources, albeit in very low yields, such as croton beans (Crotonis oleum), the wings of the butterfly Prioneris thestylis, and marine mollusks.[1] The low natural abundance spurred the development of various synthetic routes to obtain isoguanine and its derivatives for further study.

Key Synthetic Methodologies

Several methods for the synthesis of isoguanine and its nucleoside derivatives were established in the early to mid-20th century. Below are summaries of some of the key approaches.

Table 1: Summary of Early Synthetic Methods for Isoguanine and its Derivatives

| Year | Lead Scientist(s) | Starting Material | Product | Reported Yield |

| 1897 | Fischer | Uric acid derivative | Isoguanine | Not specified |

| 1951 | Davoll | 2,6-Diamino-9-β-D-glucopyranosylpurine | 9-β-D-Glucopyranosylisoguanine | 55%[1] |

| 1951 | Davoll | 2,6-Diamino-9-β-D-ribofuranosylpurine | 9-β-D-Ribofuranosylisoguanine (Isoguanosine) | 57%[1] |

| 1968 | Yamazaki et al. | 4-Amino-5-imidazolecarbonitrile (AICN) | Isoguanine/Isoguanosine (B3425122) | Low[1] |

| 1976 | Yamazaki et al. | 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AICA riboside) | Isoguanine | Unexpected byproduct |

Experimental Protocols

1.2.1. Fischer's Synthesis of Isoguanine (Conceptual Workflow)

Emil Fischer's initial synthesis of isoguanine was a landmark achievement in purine (B94841) chemistry. While the exact, detailed protocol from his 1897 publication is not easily accessible, the general approach involved the chemical transformation of a uric acid derivative. The workflow would have conceptually followed these stages:

1.2.2. Davoll's Synthesis of Isoguanosine

In 1951, Davoll and his colleagues reported a method for the synthesis of isoguanosine from a diaminopurine ribonucleoside. This method was crucial for obtaining sufficient quantities of the nucleoside for biological studies.

Experimental Protocol Outline:

-

Reactants: 2,6-Diamino-9-β-D-ribofuranosylpurine and excess nitrous acid.

-

Reaction: The diaminopurine derivative is treated with nitrous acid, leading to the deamination of the amino group at the 6-position to a hydroxyl group, while the amino group at the 2-position is converted to a carbonyl group, yielding isoguanosine.

-

Purification: Early methods of purification were complex and sometimes involved the use of heavy metal salts like lead salts. Later modifications of this method utilized charcoal for purification to avoid heavy metal contamination.

Physicochemical Properties

Early research into isoguanine focused on characterizing its fundamental physicochemical properties, which distinguished it from its well-known isomer, guanine.

Chemical Reactivity

-

Resistance to Nitrous Acid: A key characteristic of isoguanine is its resistance to deamination by nitrous acid. In contrast, guanine is readily converted to xanthine (B1682287) under the same conditions. This property was used as evidence for the 2-oxo-6-aminopurine structure of isoguanine.

-

Conversion to Xanthine: Isoguanine can be converted to xanthine by treatment with hydrochloric acid.

Spectroscopic Properties

Ultraviolet (UV) absorption spectroscopy was a primary tool for the characterization of purine derivatives in early studies. The UV spectrum of isoguanine and its nucleosides is sensitive to pH due to tautomeric shifts and protonation states.

Table 2: Ultraviolet Absorption Maxima (λmax) of Isoguanine and Isoguanosine

| Compound | pH | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Isoguanine | 2.4 | 284 | 10,700 |

| Isoguanine | 2.4 | ~175 | Not specified |

| Isoguanosine | Neutral | Not specified | Not specified |

| Isoguanosine | Acidic | Not specified | Not specified |

Note: Early quantitative spectroscopic data is often found in later publications that reference the original work. The provided data is from a more recent study that aligns with previous findings.

Early Biological Investigations

Initial biological studies aimed to understand the role of isoguanine and its derivatives in cellular processes, particularly in nucleic acid metabolism.

Metabolic Fate

Early investigations using model organisms provided key insights into the metabolic fate of isoguanine.

-

Not a Precursor for Nucleoside Biosynthesis: In 1950, research by Brown and colleagues demonstrated that isoguanine is not a precursor for nucleoside biosynthesis in mice.

-

Inability to Support Growth: In 1952, it was reported that isoguanine could not be utilized as a sole purine source for the growth of Lactobacillus casei, indicating that it could not be readily converted into the canonical purines required for nucleic acid synthesis.

These findings collectively suggested that cells have mechanisms to distinguish isoguanine from canonical purines and prevent its incorporation into DNA and RNA.

Base Pairing and Structural Implications

A significant area of interest that emerged from the study of isoguanine was its unique base-pairing properties. Isoguanine can form a stable base pair with isocytosine (B10225) through three hydrogen bonds, similar to the guanine-cytosine pair, but with a different hydrogen bonding pattern. This has made the isoguanine-isocytosine pair a valuable tool in the study of unnatural nucleic acid analogues.

Conclusion

The early research on isoguanine and its derivatives laid the groundwork for our understanding of this intriguing isomer of guanine. From its initial synthesis by Emil Fischer to the elucidation of its fundamental chemical and biological properties, these foundational studies have paved the way for modern applications of isoguanine in fields such as synthetic biology, nanotechnology, and the study of nucleic acid structure and function. The data and methodologies developed by these pioneering scientists continue to be relevant to researchers and drug development professionals working with purine analogues today.

References

Unlocking the Expanded Genetic Alphabet: A Technical Guide to the Isoguanine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology has long been defined by the four canonical nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). However, the field of synthetic biology is pushing these boundaries by introducing non-natural base pairs to expand the genetic alphabet. Among the most promising candidates is the isoguanine (B23775) (isoG) nucleoside, an isomer of guanine. When paired with isocytosine (B10225) (isoC) or its more stable derivative, 5-methylisocytosine (B103120) (isoCMe), it forms a stable, non-natural base pair with three hydrogen bonds, mirroring the G-C pair's stability.[1][2] This expansion of the genetic code opens up a plethora of new possibilities in diagnostics, therapeutics, and materials science.

This technical guide provides an in-depth overview of the isoguanine nucleoside as a component of a non-natural base pair. It covers the synthesis of isoG-containing oligonucleotides, the thermodynamic properties of the isoG-isoC pair, its enzymatic incorporation into nucleic acids, and its applications in various research and development domains.

Core Concepts of the isoG-isoC Unnatural Base Pair

Isoguanine's unique hydrogen bonding pattern, with a donor-donor-acceptor arrangement, is complementary to the acceptor-acceptor-donor pattern of isocytosine, allowing for specific and stable base pairing.[3] This orthogonality to the natural A-T and G-C pairs is the foundation of its utility in expanding the genetic alphabet.[4]

A significant challenge in the application of isoG is its keto-enol tautomerism. The minor enol tautomer of isoG can mispair with thymine, leading to a decrease in replication and transcription fidelity.[5][6] To address this, researchers have developed modified versions of isoG, such as 7-deaza-isoguanine, which shifts the tautomeric equilibrium towards the desired keto form, thereby improving pairing fidelity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the isoG-isoC non-natural base pair, providing a comparative overview of its properties.

| Parameter | Value | Reference |

| Pairing Partner | isocytosine (isoC), 5-methylisocytosine (isoCMe) | [1] |

| Number of H-bonds | 3 | [1] |

| Interaction Energy | Slightly stronger than G-C | [7] |

Table 1: General Properties of the isoG-isoC Base Pair

| Duplex | Tm (°C) | ΔTm vs. G-C (°C) | Reference |

| DNA duplex with central G-C | Varies with sequence | - | [1] |

| DNA duplex with central isoG-isoCMe | Generally higher than G-C | +1 to +3 | [1] |

| DNA duplex with h-isoG:d-isoCMe | - | -3.4 (relative to d-isoG:d-isoCMe) | [1] |

| DNA duplex with d-isoG:h-isoCMe | - | -1.5 (relative to d-isoG:d-isoCMe) | [1] |

Table 2: Thermal Stability of DNA Duplexes Containing isoG-isoCMe (Note: Tm values are sequence-dependent. This table provides a general comparison.)

| Polymerase | Fidelity (% per cycle) | Mispairing Partner | Reference |

| Taq DNA Polymerase (with isoG) | ~86% | Thymine (T) | [3] |